REACTION_SMILES
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[Br:1][CH2:2][c:3]1[c:4]([C:5](=[O:6])[O:7][CH3:8])[cH:9][cH:10][cH:11][cH:12]1.[CH3:17][OH:18].[NH2:13][C:14]([NH2:15])=[S:16]>>[BrH:1].[CH2:2]([c:3]1[c:4]([C:5](=[O:6])[O:7][CH3:8])[cH:9][cH:10][cH:11][cH:12]1)[S:16][C:14](=[NH:13])[NH2:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccccc1CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(N)=S
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Name
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Type
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product
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Smiles
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Br
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Name
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Type
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product
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Smiles
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COC(=O)c1ccccc1CSC(=N)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |